REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[N:6][C:5]([N+:11]([O-])=O)=[C:4]([NH2:14])[N:3]=1.[H][H]>[Pd].O>[NH2:1][C:2]1[C:7]([NH2:8])=[N:6][C:5]([NH2:11])=[C:4]([NH2:14])[N:3]=1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a parr shaker
|
Type
|
CUSTOM
|
Details
|
to shake at room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added
|
Type
|
CUSTOM
|
Details
|
to deoxygenated
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
the resulting solid was recrystallized from concentrated HCl (16.1 g, 80.1%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |